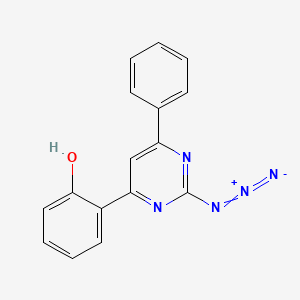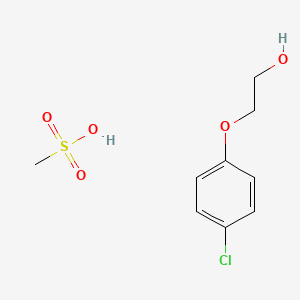
2-(4-Chlorophenoxy)ethanol;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)ethanol and methanesulfonic acid are two distinct chemical compounds. 2-(4-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is known for its applications in various chemical reactions and industrial processes. Methanesulfonic acid, on the other hand, is an organosulfuric acid with the molecular formula CH3SO3H. It is widely used as a catalyst and in the production of various chemicals .
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenoxy)ethanol can be synthesized through the reaction of 4-chlorophenol with ethylene oxide. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the reaction .
Methanesulfonic acid is produced industrially by the oxidation of dimethyl sulfide with oxygen or nitrogen dioxide. Another method involves the reaction of methanol with sulfur trioxide .
Industrial Production Methods
The industrial production of 2-(4-Chlorophenoxy)ethanol involves the large-scale reaction of 4-chlorophenol with ethylene oxide in the presence of a base. This process is optimized for high yield and purity .
Methanesulfonic acid is produced on an industrial scale using the oxidation of dimethyl sulfide or the reaction of methanol with sulfur trioxide. These methods are chosen for their efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(4-chlorophenoxy)acetaldehyde.
Reduction: It can be reduced to form 2-(4-chlorophenoxy)ethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Methanesulfonic acid is known for its strong acidic properties and can participate in:
Esterification: Reacts with alcohols to form methanesulfonate esters.
Neutralization: Reacts with bases to form methanesulfonate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: 2-(4-Chlorophenoxy)acetaldehyde.
Reduction: 2-(4-Chlorophenoxy)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorophenoxy)ethanol is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of various organic compounds.
Biological Studies: As a reagent in the study of enzyme-catalyzed reactions.
Methanesulfonic acid is used in:
Catalysis: As a catalyst in organic synthesis.
Electroplating: In the electroplating industry for metal surface treatment.
Pharmaceuticals: In the production of active pharmaceutical ingredients.
作用機序
2-(4-Chlorophenoxy)ethanol exerts its effects through its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions .
Methanesulfonic acid acts as a strong acid, donating protons in chemical reactions. Its ability to dissolve a wide range of metal salts makes it useful in various industrial applications .
類似化合物との比較
Similar Compounds
2-(2-Chlorophenoxy)ethanol: Similar in structure but with the chlorine atom in a different position.
p-Toluenesulfonic acid: Similar in function to methanesulfonic acid but with a different molecular structure.
Uniqueness
2-(4-Chlorophenoxy)ethanol is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and applications .
Methanesulfonic acid is unique due to its strong acidic properties and ability to dissolve a wide range of metal salts, making it highly versatile in industrial applications .
特性
CAS番号 |
53542-78-2 |
|---|---|
分子式 |
C9H13ClO5S |
分子量 |
268.72 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)ethanol;methanesulfonic acid |
InChI |
InChI=1S/C8H9ClO2.CH4O3S/c9-7-1-3-8(4-2-7)11-6-5-10;1-5(2,3)4/h1-4,10H,5-6H2;1H3,(H,2,3,4) |
InChIキー |
LZVWUDLUOIXPEN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1OCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


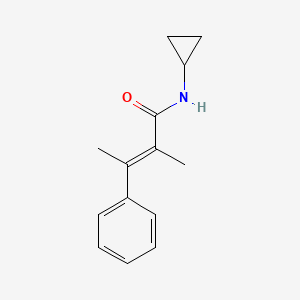
![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
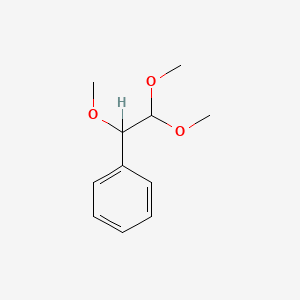
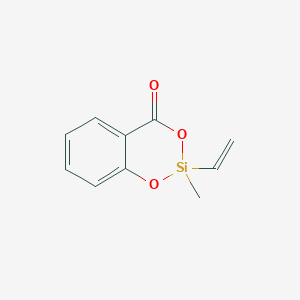
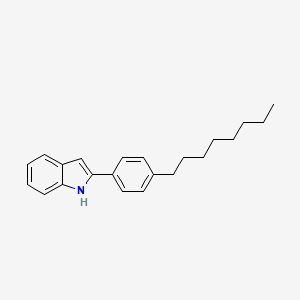
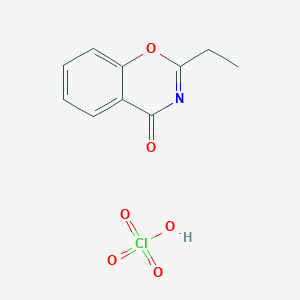
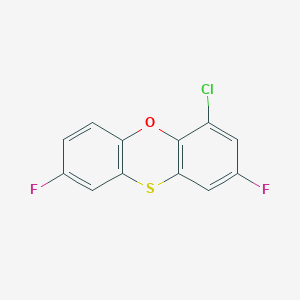
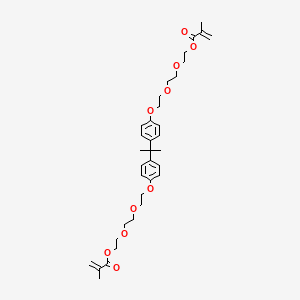
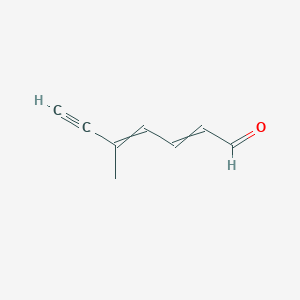
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
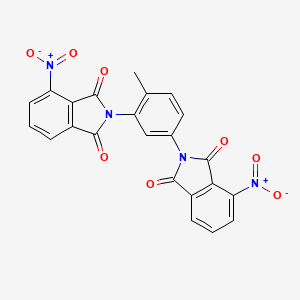
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
